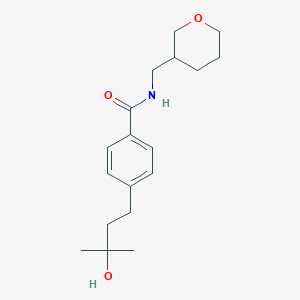

![molecular formula C24H17N5O2 B5500506 2-(4-oxo-3(4H)-quinazolinyl)-N-[3-(2-quinoxalinyl)phenyl]acetamide](/img/structure/B5500506.png)

2-(4-oxo-3(4H)-quinazolinyl)-N-[3-(2-quinoxalinyl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2-(4-oxo-3(4H)-quinazolinyl)-N-[3-(2-quinoxalinyl)phenyl]acetamide involves complex chemical reactions, including the aminolysis of activated acids and alkylation of potassium salts. One study describes the synthesis of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, which shares structural similarities, through aminolysis and alkylation processes (Berest et al., 2011).

Molecular Structure Analysis

The determination of molecular structures of these compounds utilizes advanced spectroscopic techniques, including NMR and mass spectrometry. The study by Berest et al. (2011) illustrates this approach, determining structures through 1H, 13C NMR, LC-MS, and EI-MS analysis. This detailed analysis is crucial for understanding the compound's potential interactions and functions at the molecular level.

Chemical Reactions and Properties

Chemical properties of compounds in this family are characterized by their interactions and reactions, such as the ability to undergo aminolysis and alkylation. The synthesis pathways involve specific reagents like thionyl chloride or carbonyldiimidazole, highlighting the compound's reactivity and potential for derivatization (Berest et al., 2011).

Scientific Research Applications

Antimicrobial and Antiprotozoal Activities

- In vitro and in vivo assessment: A series of N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4] oxadiazol-2-ylsulfanyl]-acetamides were synthesized and evaluated for their antimicrobial and antiprotozoal activities. The lead compound showed promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities in comparison with reference drugs (Patel et al., 2017).

Anticancer Activities

- Synthesis and biological activity analysis: Novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides were synthesized, with compound 4.10 showing significant anticancer activity, particularly against non-small cell lung and CNS cancer cell lines (Berest et al., 2011).

Histamine H4 Receptor Inverse Agonism

- Scaffold hopping approach: A series of quinazoline-containing compounds were identified as potent human histamine H4 receptor (H4R) inverse agonists. These compounds also showed affinity for the human histamine H1 receptor, making them potential dual-action H1R/H4R ligands with therapeutic benefits (Smits et al., 2008).

Novel Syntheses and Cytotoxicity

- Synthesis with thiazole and thiadiazole fragments: A series of N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides were synthesized, with compound 3.1 showing significant anticancer activity against colon cancer, melanoma, and ovarian cancer cell lines (Kovalenko et al., 2012).

properties

IUPAC Name |

2-(4-oxoquinazolin-3-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N5O2/c30-23(14-29-15-26-19-9-2-1-8-18(19)24(29)31)27-17-7-5-6-16(12-17)22-13-25-20-10-3-4-11-21(20)28-22/h1-13,15H,14H2,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFOZKHGEBNXPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

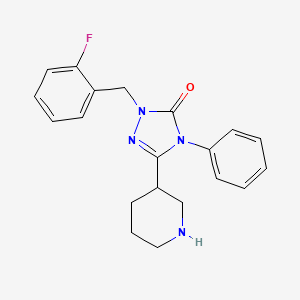

![(1,3-benzodioxol-5-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5500425.png)

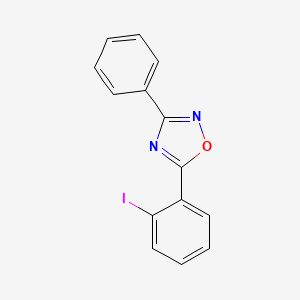

![oxo{[4-(1-piperidinylsulfonyl)phenyl]amino}acetic acid](/img/structure/B5500427.png)

![ethyl 2-[(5-bromo-2-furyl)methylene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5500429.png)

![4-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5500452.png)

![[1-({methyl[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)cyclopentyl]methanol](/img/structure/B5500453.png)

![rel-(4aS,8aR)-6-(2,5-dimethyl-3-furoyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5500458.png)

![5-[1-(2-amino-6-methyl-4-pyrimidinyl)-4-piperidinyl]-4-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5500484.png)

![7-propyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5500489.png)

![N-[2-(2-chlorophenoxy)ethyl]cyclopentanecarboxamide](/img/structure/B5500497.png)

![4-{5-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-5-oxopentanoyl}-2-piperazinone](/img/structure/B5500498.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B5500503.png)